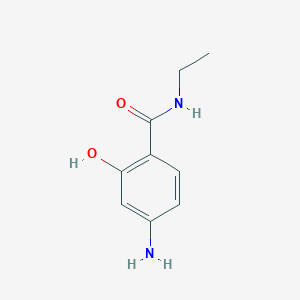
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino and cyclopropylmethylpyrrolidinyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Cyclohexylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide
- 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)piperidin-3-yl)benzenesulfonamide
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and molecular structure
Propiedades
Fórmula molecular |
C20H31N3O2S |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-[(cyclopentylamino)methyl]-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H31N3O2S/c24-26(25,22-19-11-12-23(15-19)14-17-5-6-17)20-9-7-16(8-10-20)13-21-18-3-1-2-4-18/h7-10,17-19,21-22H,1-6,11-15H2 |
Clave InChI |
JOBUGGBEIJPMPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)CC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


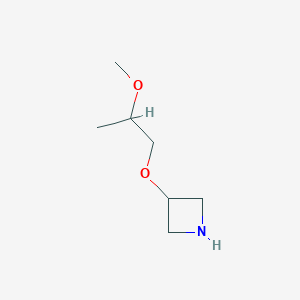

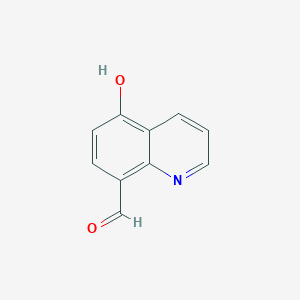
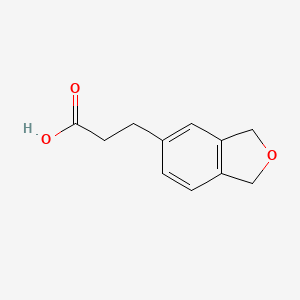
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
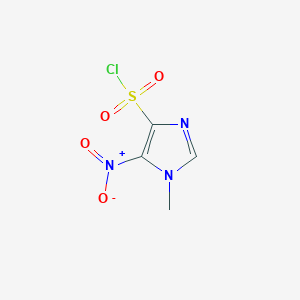
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)



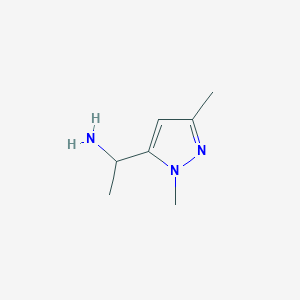
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
